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molecular formula C11H8BrNO2 B8684715 1-Acetyl-4-bromo-1H-indole-3-carbaldehyde CAS No. 98600-35-2

1-Acetyl-4-bromo-1H-indole-3-carbaldehyde

Cat. No. B8684715
M. Wt: 266.09 g/mol
InChI Key: JYLXFNDVXLNJQT-UHFFFAOYSA-N
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Patent
US08119655B2

Procedure details

4-Bromo-1H-indole-3-carbaldehyde (4.0 g, 17.8 mmol) was stirred in acetic anhydride (20 mL) at reflux for 4 h. The reaction was cooled and concentrated in vacuo. Cold MeOH was added to precipitate a white solid, which was collected by filtration to give 3.5 g (74%) of 1-acetyl-4-bromo-1H-indole-3-carbaldehyde. MS (ES) [m+H] calc'd for C11H8BrNO2, 266, 268; found 266, 268.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH:11]=[O:12])=[CH:5][NH:6]2.[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[C:13]([N:6]1[C:7]2[C:3](=[C:2]([Br:1])[CH:10]=[CH:9][CH:8]=2)[C:4]([CH:11]=[O:12])=[CH:5]1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C2C(=CNC2=CC=C1)C=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Cold MeOH was added
CUSTOM
Type
CUSTOM
Details
to precipitate a white solid, which
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C=C(C2=C(C=CC=C12)Br)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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